molecular formula C10H16N2O2 B2895021 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152576-26-5

5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2895021
CAS RN: 1152576-26-5
M. Wt: 196.25
InChI Key: ZAZRFBIVUYZLCB-UHFFFAOYSA-N
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Description

“5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid” is an organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a carboxylic acid group (-COOH), an ethyl group (-C2H5), and a 2-methylpropyl group (also known as isobutyl, -C4H9).


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, with the various groups (ethyl, 2-methylpropyl, carboxylic acid) attached at the 5, 1, and 4 positions respectively . The exact 3D structure would depend on the specific spatial arrangement of these groups around the ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions, including esterification and amide formation . The pyrazole ring might also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the carboxylic acid group might make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Structural Diversity in Metal Coordination Polymers

The semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, related to 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, demonstrate versatility in assembling with Zn(II) and Cd(II) ions to form chiral and achiral coordination polymers. These structures exhibit unique hydrogen-bonded chiral 2D networks, featuring right-handed and left-handed 3-fold helices, with potential implications for materials science and chiral applications. The thermal and luminescence properties of these coordination polymers have been investigated, highlighting their potential for functional material development (Cheng et al., 2017).

Structural, Spectral, and Theoretical Investigations

5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound related to the chemical , has been the subject of combined experimental and theoretical studies. These investigations provide insights into the structural and electronic properties of pyrazole-4-carboxylic acid derivatives. Such studies are crucial for understanding the biological relevance and material science applications of these compounds, including their potential roles in drug design and material engineering (Viveka et al., 2016).

Novel Synthesis Approaches and Applications

Research into novel synthesis methods for pyrazole derivatives, including ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provides a foundation for the development of new materials and pharmaceutical agents. These synthesis techniques contribute to the expansion of the chemical space available for the creation of novel compounds with targeted properties and applications in various fields, from medicinal chemistry to materials science (Viveka et al., 2016).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, pyrazole derivatives have been studied for their potential biological activity, so this could be one area of interest .

properties

IUPAC Name

5-ethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-9-8(10(13)14)5-11-12(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZRFBIVUYZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152576-26-5
Record name 5-ethyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
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